5-Formylthiophene-2-carboxamide

説明

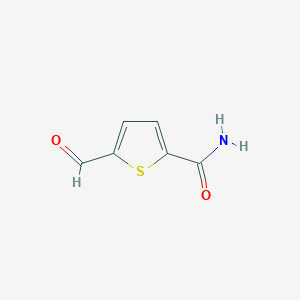

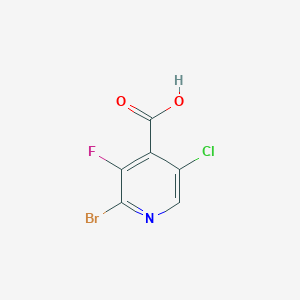

5-Formylthiophene-2-carboxamide is an organic compound with the molecular formula C6H5NO2S . It has a molecular weight of 155.18 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of organic thiophene derivatives, such as 5-Formylthiophene-2-carboxamide, has been reported in the literature . For instance, one study describes the synthesis of organic thiophene derivatives that can be used as grafted ligands on the surface of silica-coated iron oxide nanoparticles . Another study reports the synthesis of 5-Formylthiophene-2-carboxamide by adding 0.06 g of Fe3O4@SiO2–NH2 suspended in 10 mL of methanol to a solution of 5-formyl-2-thiophene carboxamide .Molecular Structure Analysis

The InChI code for 5-Formylthiophene-2-carboxamide is 1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

5-Formylthiophene-2-carboxamide has a density of 1.4±0.1 g/cm3, a boiling point of 352.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 88 Å2, and a molar volume of 109.3±3.0 cm3 .科学的研究の応用

Magnetic Nanoparticle Development

One potential application of 5-Formylthiophene-2-carboxamide is in the development of novel materials using magnetic nanoparticles. Thiophene derivatives, including potentially 5-Formylthiophene-2-carboxamide, have been used to investigate their adsorption capacities for the removal of heavy metal ions, such as Chromium(VI), from aqueous solutions .

Medicinal Chemistry

Thiophene derivatives are known for their biological activity and are often explored by medicinal chemists for developing compounds with various biological effects. 5-Formylthiophene-2-carboxamide could serve as a key intermediate in synthesizing advanced compounds targeting specific biological pathways .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

作用機序

Target of Action

5-Formylthiophene-2-carboxamide is a thiophene derivative that has been studied for its potential use in environmental remediation . The primary target of this compound is Cr(VI) chromium ions in water . Chromium ions are a type of heavy metal that can be harmful to human health and the environment, even at extremely low concentrations .

Mode of Action

The mode of action of 5-Formylthiophene-2-carboxamide involves its interaction with chromium ions. The compound is used as a grafted ligand on the surface of silica-coated iron oxide nanoparticles . The Vilsmeier−Haack reaction allows the formation of aldehyde groups in thiophene derivatives . These aldehyde groups in the thiophene derivatives react with amine groups on the surface of the nanoparticles, creating a binder known as Schifbase .

Biochemical Pathways

The biochemical pathways affected by 5-Formylthiophene-2-carboxamide involve the adsorption of chromium ions from water. The compound is part of a composite material that includes iron oxide nanoparticles . These nanoparticles, when functionalized with the thiophene derivative, can adsorb chromium ions from water .

Pharmacokinetics

The compound’s ability to bind to chromium ions and facilitate their removal from water suggests that it may have favorable adsorption properties .

Result of Action

The result of the action of 5-Formylthiophene-2-carboxamide is the removal of chromium ions from water. The compound’s high adsorption capacity at pH 6 was demonstrated in a study, with one of the synthesized composites showing an adsorption capacity of 15.53 mg/g .

Action Environment

The action of 5-Formylthiophene-2-carboxamide is influenced by environmental factors such as pH. The compound shows a high adsorption capacity for chromium ions at pH 6 . This suggests that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.

特性

IUPAC Name |

5-formylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPJTJEKZFENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483947 | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formylthiophene-2-carboxamide | |

CAS RN |

59786-37-7 | |

| Record name | 5-Formyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59786-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)